molecular formula C10H13N3O B2699429 3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol CAS No. 2092765-83-6

3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol

Cat. No. B2699429
CAS RN: 2092765-83-6
M. Wt: 191.234
InChI Key: WOULDIKQBURZSG-UHFFFAOYSA-N
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Description

3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol is a synthetic compound that has recently gained attention in scientific research due to its unique physical and chemical properties. It has a molecular formula of C10H13N3O and a molecular weight of 191.23 .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrazine derivatives involves the intact imidazo[1,5-a]pyrazine skeleton scaffold with variations of electron-donating functional amine groups . An efficient iodine-catalyzed method for synthesizing imidazo[1,5-a]pyrazines has been reported . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine derivatives in good yields .


Molecular Structure Analysis

The molecular structure of 3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol is characterized by an imidazo[1,5-a]pyrazine core with a tert-butyl group at the 3rd position and a hydroxyl group at the 8th position .


Chemical Reactions Analysis

Imidazo[1,5-a]pyrazine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in iodine-catalyzed oxidative annulations of readily available substrates to produce a variety of imidazo[1,5-a]pyrazine derivatives .


Physical And Chemical Properties Analysis

3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol has a molecular weight of 191.23 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Materials Science

Imidazo[1,5-a]pyrazin-8-ol derivatives exhibit interesting properties that make them valuable in materials science. Researchers have explored their use as building blocks for novel materials, including:

properties

IUPAC Name

3-tert-butyl-7H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2,3)9-12-6-7-8(14)11-4-5-13(7)9/h4-6H,1-3H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOULDIKQBURZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C2N1C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol

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